molecular formula C13H16N4O B7457214 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7457214
M. Wt: 244.29 g/mol
InChI Key: NQGHAJASKMMXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide, also known as CTMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CTMP is a pyrazolopyridine derivative that has been shown to have a high affinity for the enzyme protein kinase B (PKB/Akt). PKB/Akt is a key regulator of cell survival, growth, and metabolism, making CTMP a promising tool for studying these processes.

Mechanism of Action

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide works by binding to the ATP-binding site of PKB/Akt, which prevents the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activity of PKB/Akt and changes in cellular processes that are regulated by this enzyme. The exact mechanism of action of 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide may vary depending on the specific context in which it is used.
Biochemical and Physiological Effects:
6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects in different cellular and animal models. These effects include changes in cell growth, survival, and metabolism, as well as alterations in gene expression and protein synthesis. 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide in laboratory experiments is its high specificity for PKB/Akt. This allows researchers to selectively target this enzyme and study its role in various cellular processes. 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide also has a relatively low toxicity compared to other compounds that target PKB/Akt, making it a safer option for in vitro and in vivo studies.
However, there are also limitations to using 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide in laboratory experiments. One limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time. 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide. One area of interest is the development of 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide analogs that have improved pharmacokinetic properties and/or increased specificity for PKB/Akt. Another potential direction is the use of 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide in combination with other compounds or therapies to enhance its effects on cellular processes. Finally, further research is needed to fully understand the role of PKB/Akt in various diseases and conditions, and how 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide can be used to study and potentially treat these conditions.

Synthesis Methods

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents with a starting material. The exact method for synthesizing 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide may vary depending on the specific laboratory and resources available. In general, the synthesis of 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide involves the use of organic solvents, strong acids, and reagents such as triethylamine and acetic anhydride.

Scientific Research Applications

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, cancer biology, and metabolic disorders. 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit the activity of PKB/Akt, which can lead to changes in cell growth, survival, and metabolism. This makes 6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide a valuable tool for studying the role of PKB/Akt in these processes.

properties

IUPAC Name

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-7-11-9(13(18)14-2)6-10(8-4-5-8)15-12(11)17(3)16-7/h6,8H,4-5H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGHAJASKMMXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

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